Friedelan-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Friedelin can be extracted from plant materials using various organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Traditional methods like Soxhlet extraction have been commonly used. Modern extraction techniques include ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis, which reduce environmental impact .
Industrial Production Methods: The high demand for friedelin has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce friedelin using genetically engineered yeast . This biotechnological approach ensures a sustainable and efficient production method.
Chemical Reactions Analysis
Types of Reactions: Friedelin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Friedelin can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Friedelin can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidation of friedelin can lead to the formation of friedelinic acid.
Reduction: Reduction of friedelin yields friedelinol, a significant derivative with various pharmacological activities.
Scientific Research Applications
Friedelin has a wide range of scientific research applications:
Chemistry: Friedelin is used as a precursor in the synthesis of various bioactive compounds.
Biology: It has been studied for its role in altering soil microbial ecology and its anti-insect effects.
Mechanism of Action
Friedelin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Friedelin reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Friedelin induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Antimicrobial: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Friedelin is part of the friedelane-type triterpenoids, which include more than 400 naturally occurring compounds . Similar compounds include:
3β-Friedelinol: A reduced derivative of friedelin with significant pharmacological potential.
Celastrol: A compound with friedelin as the skeleton, known for its anticancer and antiobesity activities.
Uniqueness of Friedelin: Friedelin stands out due to its diverse pharmacological activities and its abundance in various plant species. Its unique structure and wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871767 | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-66-7, 559-74-0 | |
Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Friedelin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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